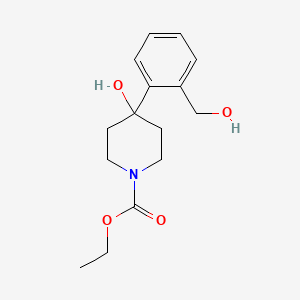

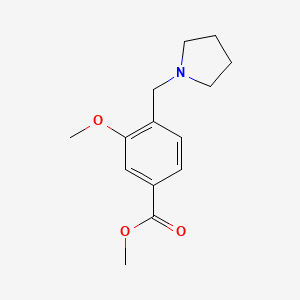

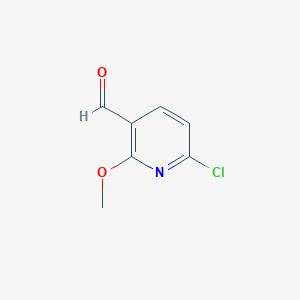

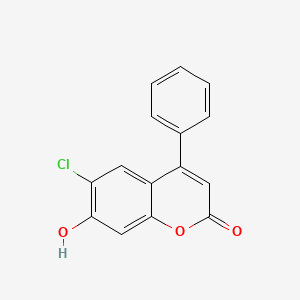

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Applications De Recherche Scientifique

1. Synthesis Procedures of Coumarin Heterocycles

- Summary : The synthesis of coumarin systems, including “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest due to their valuable biological and pharmaceutical properties .

- Methods : Various methods are used in the synthesis of coumarin systems, including both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

2. One-Pot Synthesis of Coumarin Derivatives

- Summary : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

- Methods : This includes various one-pot synthesis methods of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

3. Anti-UVC Irradiation Properties

- Summary : Coumarin 7, a derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, was found to have potent activity in protecting porcine γ-crystallin against UVC insults .

- Methods : The compound was tested for its ability to decrease the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

- Results : The compound was capable of decreasing the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

4. Trace Determination of Zirconium

- Summary : A derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” was used in the trace determination of zirconium .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

5. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

6. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

7. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

8. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

9. Anticancer, Anticonvulsant, Antimicrobial Activities

- Summary : Additionally, 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

10. Major Building Block in Medicinal Compounds

- Summary : It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

Propriétés

IUPAC Name |

6-chloro-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNFQUMZKUALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419865 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

CAS RN |

53391-72-3 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.